molecular formula C11H16FN B12959623 1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine

1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B12959623
M. Wt: 181.25 g/mol
InChI Key: DJRPWJZQNHFINL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone
  • 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Uniqueness

1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both a fluorine atom and a methyl group on the phenyl ring

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7,11H,13H2,1-3H3

InChI Key

DJRPWJZQNHFINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)C)N)F

Origin of Product

United States

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